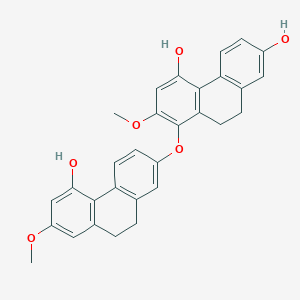![molecular formula C25H31F3N4O2 B11934033 1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)
1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EMD534085 is a potent and selective small molecule inhibitor of Eg5, a microtubule motor protein critical for proper spindle formation during mitosis. This compound has shown significant preclinical antitumor activity by causing mitotic arrest and cell death in various tumor types .
Analyse Chemischer Reaktionen
EMD534085 undergoes several types of chemical reactions, primarily involving its interaction with microtubule motor proteins. It is a potent inhibitor of mitotic kinesin-5 with an IC50 value of 8 nM . The compound does not inhibit other tested kinesins at 1 μM or 10 μM concentrations, demonstrating its selectivity for kinesin-5 . The major products formed from these reactions include phospho-histone H3 positive cells, indicating target modulation .
Wissenschaftliche Forschungsanwendungen
EMD534085 has been extensively studied for its potential in cancer treatment. It has shown in vivo anti-tumor activity in several tumor types by causing mitotic arrest and cell death . The compound has been tested in phase I dose-escalation studies in patients with advanced solid tumors and lymphoma, demonstrating preliminary antitumor results . Additionally, EMD534085 has been used in preclinical studies to investigate its effects on various cancer cell lines, including HeLa and MCF7 cells .
Wirkmechanismus
EMD534085 exerts its effects by inhibiting the kinesin spindle protein Eg5, which is involved in mitosis. This inhibition promotes mitotic arrest, leading to cell death . The compound binds to the allosteric pocket of kinesin-5, preventing proper spindle formation and causing prolonged mitotic arrest . This mechanism of action has been confirmed through various preclinical studies, demonstrating its potential as an antimitotic cancer drug .
Vergleich Mit ähnlichen Verbindungen
EMD534085 is unique in its selectivity for kinesin-5, distinguishing it from other kinesin inhibitors. Similar compounds include other kinesin-5 inhibitors, such as ispinesib and filanesib, which also target the same protein but may have different selectivity profiles and efficacy . EMD534085’s ability to cause rapid cell death during mitotic arrest and its selectivity for kinesin-5 make it a promising candidate for further research and development in cancer therapy .
Eigenschaften
Molekularformel |
C25H31F3N4O2 |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea |
InChI |
InChI=1S/C25H31F3N4O2/c1-32(2)13-12-29-24(33)30-15-18-9-10-19-22(16-6-4-3-5-7-16)31-21-11-8-17(25(26,27)28)14-20(21)23(19)34-18/h3-8,11,14,18-19,22-23,31H,9-10,12-13,15H2,1-2H3,(H2,29,30,33)/t18-,19?,22?,23?/m1/s1 |
InChI-Schlüssel |
MARIUIDCPUZLKZ-FTXYOQTCSA-N |
Isomerische SMILES |
CN(C)CCNC(=O)NC[C@H]1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Kanonische SMILES |
CN(C)CCNC(=O)NCC1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11933955.png)
![N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine](/img/structure/B11933963.png)

![[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate](/img/structure/B11933981.png)
![7-[4-methyl-6-(2-methylpropyl)pyridin-3-yl]-6-oxo-N-[(1R,2S)-2-(prop-2-enoylamino)cyclopentyl]-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraene-3-carboxamide](/img/structure/B11933986.png)



![1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone](/img/structure/B11934005.png)
![4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11934007.png)

![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)

![Sodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate;hydride;hydrate](/img/structure/B11934032.png)
